molecular formula C14H10FN3O B11859333 N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11859333
M. Wt: 255.25 g/mol
InChI Key: LBSAXTZBIIIAMA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The final step involves the amidation of the carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors and microchannel reactors to enhance reaction efficiency and yield. These methods allow for better control of reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H10FN3O/c15-10-5-1-2-6-11(10)17-14(19)12-9-18-8-4-3-7-13(18)16-12/h1-9H,(H,17,19)

InChI Key

LBSAXTZBIIIAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN3C=CC=CC3=N2)F

Origin of Product

United States

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